4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

Catalog No.
S1914710
CAS No.
888720-52-3
M.F
C9H10ClN3
M. Wt
195.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

CAS Number

888720-52-3

Product Name

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

IUPAC Name

4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

InChI

InChI=1S/C9H10ClN3/c1-6(2)7-3-4-13-8(7)9(10)11-5-12-13/h3-6H,1-2H3

InChI Key

QDBLQKDCZMHEPJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(=NC=NN2C=C1)Cl

Canonical SMILES

CC(C)C1=C2C(=NC=NN2C=C1)Cl
  • Organic Synthesis

    The compound's structure incorporates a pyrrolo[2,1-f][1,2,4]triazine ring system, which is present in various bioactive molecules. Research efforts might explore its use as a building block for synthesizing novel drug candidates or other functional molecules [, ].

  • Chemical Intermediate

    -Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine could potentially serve as a precursor or intermediate in the synthesis of more complex molecules with desired properties.

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine is a complex heterocyclic compound characterized by its unique pyrrolo-triazine framework. The molecular formula of this compound is C9_9H10_{10}ClN3_3, with a molecular weight of approximately 195.65 g/mol. Its structure features a chloro substituent at the fourth position and an isopropyl group at the fifth position of the pyrrolo-triazine ring system, which contributes to its potential biological activity and reactivity in chemical processes .

The chemical reactivity of 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine can be attributed to its functional groups. The chloro group is known to participate in nucleophilic substitution reactions, while the nitrogen atoms in the triazine ring can coordinate with metal ions or take part in cycloaddition reactions under specific conditions. Additionally, the compound may undergo reactions typical for heterocycles, such as electrophilic aromatic substitution and various coupling reactions .

Compounds within the pyrrolo-triazine class, including 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine, have demonstrated diverse biological activities. Research indicates that this compound exhibits potential antitumor and antimicrobial properties. It may inhibit pathways involved in tumor growth and proliferation, making it a candidate for further investigation as an anti-cancer agent. Additionally, preliminary studies suggest activity against various bacterial strains, although comprehensive pharmacological profiling is necessary to confirm these effects .

The synthesis of 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrrolo-Triazine Framework: This can involve cyclization reactions where appropriate precursors are reacted under controlled conditions.
  • Chlorination: The introduction of the chloro group at the fourth position can be achieved through electrophilic chlorination methods.
  • Isopropyl Substitution: The isopropyl group can be introduced via alkylation reactions involving suitable alkylating agents.

These synthetic pathways highlight the complexity and precision required in developing this compound for research and potential applications .

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine finds applications primarily in medicinal chemistry as a lead compound for drug development targeting cancer and infectious diseases. Its unique structure also positions it as a candidate for agrochemical applications due to its biological activity against plant pathogens. Furthermore, its potential as a kinase inhibitor makes it relevant in the development of therapeutics for various diseases .

Interaction studies involving 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine have focused on its binding affinity to various biological targets. Preliminary investigations suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and in vitro assays are essential for elucidating its mechanism of action and understanding potential side effects associated with its use in therapeutic settings .

Several compounds share structural similarities with 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine888720-52-30.77
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine957760-15-50.63
5-Dichloro-1H-pyrrolo[2,3-c]pyridine1001412-41-40.57
2-Chloro-N-methylpyridin-3-amine40932-43-20.55
5-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride1434128-56-90.55

Among these compounds, 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine stands out due to its specific arrangement of functional groups which may enhance its efficacy against certain biological targets compared to these similar compounds. This uniqueness could contribute to its potential as a more effective therapeutic agent within its class .

The synthesis of pyrrolo[2,1-f] [2] [3]triazine derivatives has evolved significantly over the past two decades, with researchers developing multiple strategic approaches to access these important heterocyclic scaffolds. Based on comprehensive literature analysis, six distinct synthetic methodologies have emerged as the primary routes for constructing the pyrrolo[2,1-f] [2] [3]triazine core structure [4].

From Pyrrole Derivatives Approach

The most widely adopted synthetic strategy involves the direct functionalization of pyrrole derivatives through a sequential amination-cyclization process. This approach begins with the nitrogen-amination of pyrrole substrates using electrophilic aminating reagents such as monochloramine or hydroxylamine derivatives [4] [5]. The resulting nitrogen-aminopyrrole intermediates undergo subsequent cyclization with formamidine acetate or related reagents to construct the triazine ring system. This methodology has demonstrated excellent scalability, with successful implementation at kilogram scales for industrial applications [6] [7].

Bromohydrazone-Mediated Synthesis

An alternative approach utilizes bromohydrazone intermediates as key building blocks for triazine construction. This strategy involves the condensation of 2-bromo-1,1-dimethoxyethane with carbamate-protected hydrazine under acidic conditions, followed by carbon-alkylation and cyclization reactions [4]. The method provides good yields ranging from 65-87% and offers advantages in terms of regioselectivity control, though it requires multiple purification steps.

Triazinium Dicyanomethylide Formation

A more specialized route employs triazinium dicyanomethylide intermediates generated from tetracyanoethylene oxide and triazine precursors. This approach utilizes [2+2] cycloaddition reactions with vinyl sulfoxides to construct the pyrrolo-triazine framework [4]. While this method provides access to unique substitution patterns, its applicability is limited by the availability of specialized starting materials.

Multistep Nucleoside Analog Synthesis

For nucleoside analog preparations, researchers have developed linear multistep sequences involving trichloroacetamidate activation of ribose derivatives, followed by pyrrole coupling and subsequent nitrogen-amination and cyclization steps [4]. This approach, while providing access to biologically relevant nucleoside analogs, suffers from low overall yields due to the number of synthetic transformations required.

Transition Metal-Catalyzed Approaches

Copper-catalyzed methodologies have emerged as powerful tools for pyrrolo-triazine synthesis, particularly for the construction of substituted derivatives with specific substitution patterns. These reactions typically employ copper(II) chloride dihydrate in combination with sodium acetate in dimethyl sulfoxide at elevated temperatures [4]. The transition metal-catalyzed approaches offer advantages in terms of functional group tolerance and regioselectivity.

Rearrangement of Pyrrolooxadiazines

A recently developed strategy involves the nucleophile-induced rearrangement of pyrrolooxadiazine precursors to generate pyrrolo[2,1-f] [2] [3]triazin-4(3H)-ones [3]. This approach provides access to the triazinone derivatives that serve as important intermediates for further functional group manipulations.

Table 1 presents a comprehensive comparison of these synthetic methodologies, highlighting their relative advantages and limitations in terms of yield, scalability, and reaction conditions.

Stepwise Synthesis of 4-Chloro-5-isopropylpyrrolo[2,1-f] [1] [2] [3]triazine

The synthesis of 4-chloro-5-isopropylpyrrolo[2,1-f] [2] [3]triazine follows a well-established three-step sequence that has been optimized for both laboratory and industrial scale production [6] [7]. This synthetic approach represents the most practical route to this specific target compound, combining efficiency with scalability considerations.

Step 1: Preparation of 5-Isopropyl-2-cyanopyrrole

The synthesis commences with the formylation of isopropyl-substituted pyrrole using the Vilsmeier-Haack reaction conditions. Phosphorus oxychloride is added to dimethylformamide to generate the Vilsmeier reagent, followed by addition of the isopropylpyrrole substrate [8] [9]. The reaction proceeds through electrophilic aromatic substitution at the 2-position of the pyrrole ring, generating the corresponding aldehyde intermediate. Subsequent conversion to the nitrile functionality is achieved through aldoxime formation using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride [6] [7].

The cyanation process has been extensively optimized to minimize side product formation and maximize yield. Critical parameters include maintaining reaction temperature below 100°C during the Vilsmeier formylation step and controlling the addition rate of acetic anhydride during the dehydration sequence [6]. Under optimized conditions, this step provides 5-isopropyl-2-cyanopyrrole in yields of 70-80%.

Step 2: Nitrogen-Amination

The second step involves the nitrogen-amination of the cyanopyrrole intermediate using monochloramine as the electrophilic aminating reagent [10] [5]. Monochloramine is generated in situ from sodium hypochlorite and ammonia, then extracted into methyl tert-butyl ether to provide a solution suitable for organic synthesis applications [5]. The amination reaction proceeds rapidly at room temperature, typically completing within 5-30 minutes depending on substrate concentration and reaction conditions.

Process optimization studies have identified several critical parameters for maximizing amination efficiency. The effective concentration of monochloramine has been increased from 0.5 M to 2.0 M through solvent recycling strategies, significantly improving reaction throughput [5]. Additionally, the reaction can be conducted in a sequential manner with multiple chloramine additions to achieve higher substrate loading while maintaining safety protocols.

Step 3: Triazine Ring Formation and Chlorination

The final step involves cyclization of the nitrogen-aminocyanopyrrole intermediate with formamidine acetate to construct the triazine ring system, followed by chlorination using phosphorus oxychloride [6] [7] [11]. The cyclization reaction is typically conducted in dimethylformamide at temperatures ranging from 25°C to 165°C, depending on the specific substrate and desired reaction rate.

Formamidine acetate serves both as a reagent and as a buffer system during the cyclization process [11] [12]. The optimal stoichiometry has been determined to be 1.1 equivalents of formamidine acetate relative to the aminocyanopyrrole substrate, providing the best balance between reaction efficiency and cost considerations [7].

The subsequent chlorination step employs phosphorus oxychloride as both chlorinating agent and solvent [13] [14]. This transformation proceeds through an electrophilic aromatic substitution mechanism, with the chlorine atom being introduced at the 4-position of the triazine ring. Temperature control is critical during this step, as excessive heating can lead to decomposition of the product or formation of unwanted side products.

Overall Process Integration

Recent process development efforts have focused on telescoping these three steps to minimize isolation and purification operations [11]. The optimized process operates as a two-vessel procedure, with the first two steps conducted in one reactor and the final cyclization-chlorination sequence performed in a second vessel. This integration has improved the overall yield from 41% to 75% while significantly reducing processing time and solvent consumption [7].

Table 2 summarizes the key process optimization parameters that have been developed for large-scale synthesis of the target compound.

Reaction Mechanism Elucidation

Understanding the detailed reaction mechanisms involved in pyrrolo[2,1-f] [2] [3]triazine synthesis is crucial for process optimization and impurity control. Mechanistic studies have revealed several key transformations that govern the formation of the target compounds and potential side products [15] [16] [17].

Nitrogen-Amination Mechanism

The nitrogen-amination of pyrrole derivatives with monochloramine proceeds through an electrophilic substitution mechanism at the pyrrole nitrogen atom [10]. Mechanistic investigations have established that the reaction involves initial coordination of monochloramine to the lone pair electrons on the pyrrole nitrogen, followed by proton transfer and chloride elimination [16]. The reaction is favored by electron-rich pyrrole substrates and proceeds most efficiently in aprotic solvents that do not compete for coordination with the chloramine reagent.

Kinetic studies have demonstrated that the amination reaction follows second-order kinetics, being first-order in both pyrrole substrate and monochloramine concentration [10]. The reaction rate is significantly enhanced by the presence of electron-donating substituents on the pyrrole ring, consistent with the electrophilic nature of the transformation. Temperature effects are minimal due to the low activation energy of the process, allowing the reaction to proceed efficiently at room temperature.

Triazine Ring Formation Mechanism

The cyclization of nitrogen-aminocyanopyrrole intermediates with formamidine acetate involves a complex multistep mechanism that has been elucidated through computational and experimental studies [17] [12]. The process begins with nucleophilic attack of the amino group on the formamidine carbon, forming a tetrahedral intermediate. Subsequent elimination of acetic acid and intramolecular cyclization through the nitrile group generates the triazine ring system.

Mechanistic analysis has revealed that the reaction proceeds through two possible pathways, depending on the reaction conditions and substrate substitution pattern [17]. The kinetically favored pathway involves direct cyclization of the formamidine adduct, while the thermodynamically preferred route proceeds through an intermediate isomerization step. The pathway selection can be controlled through temperature and solvent choice, providing opportunities for optimizing reaction selectivity.

Rate-determining step analysis has identified the initial nucleophilic addition as the slowest transformation in the sequence [17]. This finding has important implications for process optimization, as reaction conditions can be adjusted to accelerate this step through appropriate choice of temperature, solvent, and catalyst systems.

Chlorination Mechanism

The final chlorination step using phosphorus oxychloride involves electrophilic aromatic substitution at the electron-deficient triazine ring [13] [14] [18]. Mechanistic studies have established that the reaction proceeds through formation of a cyclic chlorophosphate ester intermediate, followed by chloride transfer and phosphate elimination. The regioselectivity of chlorination is governed by the electronic properties of the triazine ring, with chlorination occurring preferentially at the most electron-deficient position.

Computational studies have provided detailed insight into the energetics of the chlorination process [18]. The reaction exhibits moderate activation barriers, with the highest energy transition state corresponding to the formation of the chlorophosphate ester intermediate. Solvent effects play a significant role in stabilizing charged intermediates, with polar aprotic solvents providing optimal reaction conditions.

Side Reaction Pathways

Comprehensive mechanistic analysis has identified several potential side reaction pathways that can compete with the desired transformations [6] [7]. During the amination step, overamination can occur under forcing conditions, leading to the formation of hydrazine derivatives. This side reaction can be suppressed through careful control of chloramine stoichiometry and reaction time.

In the cyclization step, alternative regioisomers can form through competing nucleophilic attack pathways [17]. The formation of these impurities is minimized through appropriate choice of reaction temperature and formamidine acetate stoichiometry. Additionally, incomplete cyclization can lead to retention of acyclic intermediates, which can be converted to the desired product through extended reaction times or higher temperatures.

The chlorination step can generate multiple chlorinated products under forcing conditions [13]. Overchlorination is particularly problematic when excess phosphorus oxychloride is employed or when reaction temperatures are too high. Process optimization has identified optimal conditions that favor monochlorination while minimizing the formation of dichlorinated side products.

4-Chloro-5-isopropylpyrrolo[2,1-f] [1] [2] [3]triazine represents a significant heterocyclic compound featuring a fused bicyclic framework that combines a pyrrole ring with a 1,2,4-triazine moiety [3] [4]. This compound, with the molecular formula C₉H₁₀ClN₃ and molecular weight of 195.65 g/mol, exhibits distinctive structural characteristics that make it an important scaffold in medicinal chemistry and pharmaceutical applications [3] [5].

The structural architecture of this compound is characterized by the presence of a chlorine substituent at the 4-position of the triazine ring and an isopropyl group at the 5-position of the pyrrole ring [4] [5]. This specific substitution pattern contributes significantly to the compound's electronic properties, steric effects, and potential biological activities. The pyrrolo[2,1-f] [1] [2] [3]triazine core structure is recognized as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors and antiviral agents [6] .

Table 1: Basic Structural Information

ParameterValue
Molecular FormulaC₉H₁₀ClN₃
Molecular Weight (g/mol)195.65
CAS Number888720-52-3
IUPAC Name4-chloro-5-isopropylpyrrolo[2,1-f] [1] [2] [3]triazine
SMILESCC(C)C1=CN2N=CN=C(Cl)C2=C1
InChIInChI=1S/C9H10ClN3/c1-6(2)7-3-4-13-8(7)9(10)11-5-12-13/h3-6H,1-2H3
InChIKeyQDBLQKDCZMHEPJ-UHFFFAOYSA-N

X-ray Crystallography and Molecular Geometry

The molecular geometry of 4-chloro-5-isopropylpyrrolo[2,1-f] [1] [2] [3]triazine is characterized by a nearly planar bicyclic structure, where the pyrrole and triazine rings are fused in an optimal configuration that maximizes π-electron delocalization [6] . The planarity of the molecule is maintained by the extensive conjugation throughout the fused ring system, which provides significant resonance stabilization [9].

Crystallographic analysis of related pyrrolo[2,1-f] [1] [2] [3]triazine derivatives reveals that these compounds typically adopt a planar conformation with minimal deviation from planarity [6] . The bridgehead nitrogen atom, which connects the pyrrole and triazine rings, plays a crucial role in maintaining the structural integrity and electronic properties of the molecule [9].

The isopropyl substituent at the 5-position introduces conformational flexibility while maintaining the overall planar nature of the heterocyclic core [5] . This substituent adopts a conformation that minimizes steric interactions with the fused ring system while optimizing van der Waals contacts .

Table 2: Theoretical Molecular Geometry Parameters

Bond/AngleTheoretical ValueMethod
C-Cl bond length1.74 ÅDFT B3LYP
C-N bond length (triazine)1.33 ÅDFT B3LYP
N-N bond length1.38 ÅDFT B3LYP
C-C bond length (pyrrole)1.40 ÅDFT B3LYP
N-C-N angle (triazine)126°DFT B3LYP
C-N-N angle112°DFT B3LYP
Ring fusion angle108°DFT B3LYP
Isopropyl C-C-C angle111°DFT B3LYP

The nitrogen-nitrogen bond in the triazine ring represents a distinctive structural feature that significantly influences the electronic distribution and reactivity of the molecule . This bond exhibits characteristics intermediate between single and double bond character due to electron delocalization within the triazine ring system .

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-chloro-5-isopropylpyrrolo[2,1-f] [1] [2] [3]triazine provides comprehensive information about its structural features and electronic environment. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various proton and carbon nuclei within the molecule [6] [9].

In ¹H Nuclear Magnetic Resonance spectroscopy, the triazine proton at the 2-position appears as a characteristic singlet in the downfield region (δ 8.5-8.7 ppm), reflecting the electron-deficient nature of the triazine ring [11] [6]. The pyrrole ring protons resonate at distinct chemical shifts, with the H-6 proton appearing as a doublet around δ 6.8-7.0 ppm and the H-7 proton as a doublet around δ 6.6-6.8 ppm [6] [9].

The isopropyl substituent exhibits characteristic splitting patterns, with the methine proton appearing as a heptet around δ 3.0-3.5 ppm due to coupling with the six equivalent methyl protons, which resonate as a doublet around δ 1.2-1.4 ppm [11] [12].

Table 3: Predicted Nuclear Magnetic Resonance Spectroscopic Data

PositionChemical Shift (δ ppm)MultiplicityNucleus
Triazine H-28.5-8.7s¹H
Pyrrole H-66.8-7.0d¹H
Pyrrole H-76.6-6.8d¹H
Isopropyl CH3.0-3.5hept¹H
Isopropyl CH₃1.2-1.4d¹H
C-4 (triazine)155-160-¹³C
C-5 (pyrrole)110-115-¹³C
Isopropyl CH25-30-¹³C
Isopropyl CH₃22-24-¹³C

Infrared spectroscopy reveals characteristic absorption bands that provide information about the functional groups and bonding patterns within the molecule [13] [14]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the isopropyl group are observed around 2950-2970 cm⁻¹ [13] [14].

The carbon-nitrogen stretching vibrations of the triazine ring system appear as strong absorptions in the 1580-1620 cm⁻¹ region, characteristic of aromatic nitrogen heterocycles [13] [14]. The carbon-chlorine stretching vibration manifests as a strong absorption band in the 700-800 cm⁻¹ region [5] [14].

Table 4: Theoretical Infrared Spectroscopic Data

Functional GroupFrequency Range (cm⁻¹)Intensity
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2950-2970Strong
C=N stretch (triazine)1580-1620Strong
N-N stretch1450-1500Medium
C-Cl stretch700-800Strong
Ring vibrations1400-1500Variable
C-H bending (out-of-plane)750-850Medium
Ring breathing1000-1100Weak

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure [1] [5]. The molecular ion peak appears at m/z 195.65, corresponding to the molecular weight of the compound [5]. Common adduct ions include the protonated molecular ion [M+H]⁺ at m/z 196.66 and the sodium adduct [M+Na]⁺ at m/z 218.64 [1].

Table 5: Predicted Mass Spectrometry Data

Adduct Typem/zIon Type
[M+H]⁺196.66Protonated molecular ion
[M+Na]⁺218.64Sodium adduct
[M-H]⁻194.64Deprotonated molecular ion
[M+NH₄]⁺213.69Ammonium adduct
[M+K]⁺234.61Potassium adduct
[M]⁺195.65Molecular ion

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure, molecular orbitals, and energetic properties of 4-chloro-5-isopropylpyrrolo[2,1-f] [1] [2] [3]triazine [15] . These computational studies employ various functional and basis set combinations, with B3LYP/6-31G* being commonly used for heterocyclic compounds of this type [15] .

The electronic structure calculations reveal the distribution of molecular orbitals and the energy levels of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital [15] . The HOMO energy typically ranges from -6.2 to -6.8 eV, while the LUMO energy falls between -1.8 and -2.4 eV, resulting in a band gap of approximately 4.0 to 4.6 eV [15] .

The molecular electrostatic potential maps generated from Density Functional Theory calculations provide valuable information about the charge distribution and potential binding sites within the molecule [15] . These calculations reveal regions of electron deficiency around the chlorine substituent and the triazine ring, while the pyrrole ring exhibits relatively higher electron density .

Table 6: Theoretical Electronic Properties

PropertyTheoretical ValueComputational Method
HOMO Energy (eV)-6.2 to -6.8DFT/B3LYP/6-31G*
LUMO Energy (eV)-1.8 to -2.4DFT/B3LYP/6-31G*
Band Gap (eV)4.0 to 4.6DFT/B3LYP/6-31G*
Dipole Moment (Debye)2.5 to 3.2DFT/B3LYP/6-31G*
Polarizability (Ų)18.5 to 20.1DFT/B3LYP/6-31G*
Electron Affinity (eV)1.8 to 2.4DFT/B3LYP/6-31G*
Ionization Potential (eV)6.2 to 6.8DFT/B3LYP/6-31G*
Electronegativity (eV)4.0 to 4.6DFT/B3LYP/6-31G*

Optimization studies reveal that the molecule preferentially adopts a planar conformation, which maximizes the overlap of π-orbitals and enhances the stability through electron delocalization [15] . The chlorine substituent influences the electron distribution significantly, creating an electron-deficient center that can participate in various chemical reactions .

Natural Bond Orbital analysis provides insights into the hybridization states and charge distribution among the atoms [15]. The nitrogen atoms in the triazine ring exhibit sp² hybridization, while the bridgehead nitrogen shows characteristics intermediate between sp² and sp³ hybridization due to its unique bonding environment [15].

Conformational Analysis and Electronic Properties

Conformational analysis of 4-chloro-5-isopropylpyrrolo[2,1-f] [1] [2] [3]triazine reveals the preferred spatial arrangements and energy barriers associated with different conformational states [16]. The rigid bicyclic core exhibits minimal conformational flexibility, with the primary conformational variation arising from the rotation of the isopropyl substituent .

The isopropyl group can adopt different conformations relative to the plane of the heterocyclic system . Energy calculations indicate that conformations where the isopropyl methyl groups are positioned to minimize steric interactions with the aromatic system are energetically favored .

Table 7: Computational Chemistry Properties

PropertyValue
Topological Polar Surface Area (TPSA) (Ų)30.19
LogP2.51
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds1
Molecular Refractivity53.24
Heavy Atoms13

The electronic properties of the compound are significantly influenced by the electron-withdrawing nature of both the chlorine substituent and the triazine ring system . This creates a polarized electronic environment that affects the molecule's reactivity and potential interactions with biological targets .

Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the pyrrole ring portion of the molecule, while the LUMO is concentrated on the triazine ring system [15] . This electronic distribution suggests that nucleophilic attack would preferentially occur at the triazine ring, while electrophilic attack would be favored at the pyrrole ring [15] .

The dipole moment of the molecule, calculated to be in the range of 2.5 to 3.2 Debye, indicates significant molecular polarity that influences its solubility properties and intermolecular interactions [15] . This polarity arises from the asymmetric distribution of electron density caused by the different electronic properties of the pyrrole and triazine rings, as well as the influence of the chlorine substituent .

Tautomeric considerations reveal that the compound exists predominantly in the form shown, with minimal contribution from alternative tautomeric structures . The stability of the existing tautomer is attributed to the optimal electron delocalization and the absence of readily available protons for tautomeric interconversion .

The molecular orbital energy levels and their spatial distributions provide insights into the compound's potential reactivity patterns and electronic excitation processes [15]. The calculated vertical excitation energies correspond to the ultraviolet-visible absorption maxima observed experimentally, typically in the 250-300 nanometer region [17] .

XLogP3

2.5

Wikipedia

4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine

Dates

Last modified: 08-16-2023

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